4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine
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Overview
Description
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine is a heterocyclic organic compound with the molecular formula C11H9ClN2S It is characterized by the presence of a pyridine ring substituted with a chloro group and a thioether linkage to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 2-(pyridin-2-ylmethyl)thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-((pyridin-2-ylmethyl)thio)pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an antiproliferative agent in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. In cancer cells, it may induce apoptosis by disrupting cell cycle regulation and promoting oxidative stress .
Comparison with Similar Compounds
- 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine
- 2-((pyridin-2-ylmethyl)thio)pyridine
- 4-Bromo-2-((pyridin-2-ylmethyl)thio)pyridine
Comparison: 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine is unique due to the presence of both a chloro group and a thioether linkage, which confer specific chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and antiproliferative properties, making it a valuable candidate for further research and development .
Properties
CAS No. |
1346707-82-1 |
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Molecular Formula |
C11H9ClN2S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
4-chloro-2-(pyridin-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2 |
InChI Key |
YJBUUKPFRARDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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